molecular formula C11H14N2O3 B1316491 2-(Cyclohexyloxy)-5-nitropyridine CAS No. 85003-00-5

2-(Cyclohexyloxy)-5-nitropyridine

Cat. No. B1316491
CAS RN: 85003-00-5
M. Wt: 222.24 g/mol
InChI Key: SJDQRJQZCZFCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its state (solid, liquid, gas) at room temperature, color, odor, and other physical characteristics.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages, reaction conditions (temperature, pressure, etc.), and the mechanism of the reaction.



Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions necessary for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

2-(Cyclohexyloxy)-5-nitropyridine derivatives have been employed as key intermediates in the synthesis of biologically active compounds, particularly in pharmaceuticals and agrochemicals. A study highlighted the application of different alpha-1-thioglycosides preparation methods in the synthesis of 5-nitro-2-pyridyl 1-thioglycosides substrates, which were used to create uridine derivatives, potentially acting as glycosyltransferases inhibitors (Komor et al., 2012). Additionally, a powerful method for synthesizing various nitro compounds using a three-component ring transformation of dinitropyridone with ketones was reported, further emphasizing the role of nitropyridines in creating intermediates for bioactive compounds (Le & Nishiwaki, 2018).

Material Sciences and Supramolecular Chemistry

In the field of material sciences and supramolecular chemistry, nitropyridine derivatives have contributed significantly. For instance, novel compounds with non-linear optical chromophores like 2-amino-5-nitropyridine (2A5NP) and Keggin polyoxoanions were synthesized, showcasing different charge transfer properties and thermal stability. These compounds were characterized by various spectroscopic and analytical techniques, highlighting their potential in the development of new materials (Gamelas et al., 2006).

Chemical Synthesis and Reactivity

The versatility of 2-(Cyclohexyloxy)-5-nitropyridine in chemical synthesis and its reactivity has been extensively studied. Research demonstrates the synthesis of previously unknown 2-aryl-, 2-hetaryl-, and 2-cyclopropyl-5-nitropyridines, furthering the understanding of the compound's reactivity and potential applications in creating novel chemical entities (Sagitullina et al., 2009).

Molecular Diodes and Nano-Actuators

In the realm of nanotechnology, 2-(Cyclohexyloxy)-5-nitropyridine derivatives have been explored for their potential in creating programmable molecular diodes driven by charge-induced conformational changes. This innovative approach points towards applications in memory devices and nano-actuators, controlled by an external field or bias voltage (Derosa, Guda, & Seminario, 2003).

Safety And Hazards

This section would detail the safety precautions that need to be taken while handling the compound. It would also include information about the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.


I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to try to provide more specific information.


properties

IUPAC Name

2-cyclohexyloxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDQRJQZCZFCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510978
Record name 2-(Cyclohexyloxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexyloxy)-5-nitropyridine

CAS RN

85003-00-5
Record name 2-(Cyclohexyloxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.